molecular formula C15H11NO B1277919 3-(3-Acetylphenyl)benzonitrile CAS No. 893734-99-1

3-(3-Acetylphenyl)benzonitrile

Cat. No.: B1277919
CAS No.: 893734-99-1
M. Wt: 221.25 g/mol
InChI Key: UVCNSNUNWCEGPT-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)benzonitrile is an organic compound with the molecular formula C15H11NO. It is also known by its IUPAC name, 3’-acetyl [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylphenyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with acetophenone under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like toluene or ethanol. The reaction is usually conducted at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Acetylphenyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, including the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and nitrile groups can participate in various biochemical interactions, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA .

Comparison with Similar Compounds

Uniqueness: 3-(3-Acetylphenyl)benzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(3-acetylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCNSNUNWCEGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400584
Record name 3-(3-acetylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-99-1
Record name 3-(3-acetylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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